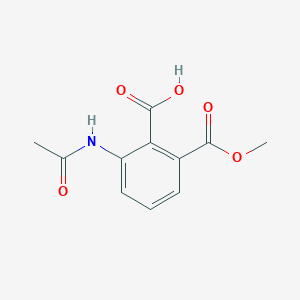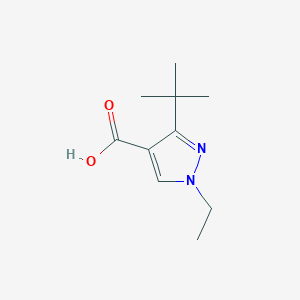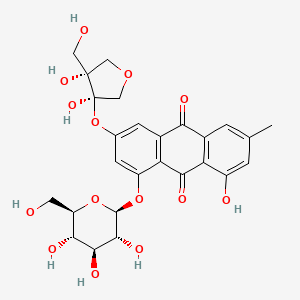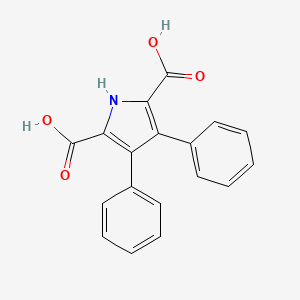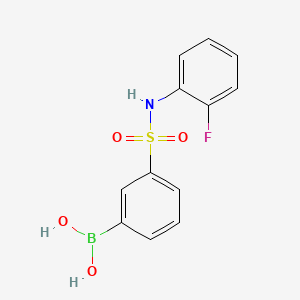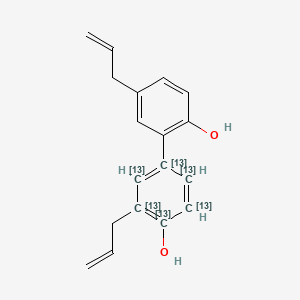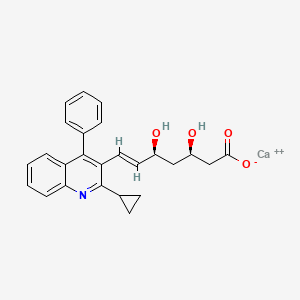
Defluoro Pitavastatin Calcium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to inhibit the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and reducing the risk of cardiovascular disease . This compound is specifically characterized by the absence of a fluorine atom in its structure, which differentiates it from its parent compound, Pitavastatin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the formation of the quinoline ring and the subsequent addition of side chains that include cyclopropyl and phenyl moieties. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or other functional groups.
Substitution: The absence of the fluorine atom allows for substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Defluoro Pitavastatin Calcium Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol and subsequently lowers low-density lipoprotein (LDL) levels in the blood . The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, which enhances the clearance of LDL from the bloodstream .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: Another potent statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and efficacy in lowering LDL levels.
Simvastatin: A widely used statin with a well-established safety profile.
Uniqueness
Defluoro Pitavastatin Calcium Salt is unique due to the absence of the fluorine atom, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its interaction with the HMG-CoA reductase enzyme and its overall efficacy in lowering cholesterol levels .
Propiedades
Fórmula molecular |
C25H24CaNO4+ |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H25NO4.Ca/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+2/p-1/b13-12+;/t18-,19-;/m1./s1 |
Clave InChI |
FSKVXRACBGHHRR-FEAXRLLYSA-M |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
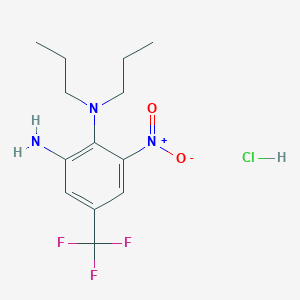
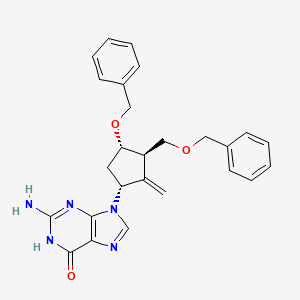
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
